
N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid is a complex organic compound known for its unique structural features and versatile applications in various scientific fields. This compound is characterized by the presence of a cyclohexylidene ring, which imparts significant stability and reactivity, making it a valuable entity in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid typically involves multiple steps:
-
Formation of the Cyclohexylidene Ring: : The initial step involves the acylation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with acetic anhydride to form 2-acetyldimedone. This reaction is catalyzed by a base such as triethylamine in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) .
-
Introduction of the Allyloxycarbonyl Group: : The next step involves the protection of the amino group of L-2,3-diaminopropionic acid with an allyloxycarbonyl (Alloc) group. This is achieved using allyl chloroformate in the presence of a base like sodium bicarbonate.
-
Coupling Reaction: : The final step is the coupling of the cyclohexylidene derivative with the protected diaminopropionic acid. This is typically carried out using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the allyloxycarbonyl group, leading to the formation of corresponding oxides.
-
Reduction: : Reduction reactions can target the cyclohexylidene ring, converting it into a more saturated form.
-
Substitution: : The compound is prone to nucleophilic substitution reactions, especially at the allyloxycarbonyl group, where nucleophiles can replace the allyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, reduction can produce more saturated derivatives, and substitution can result in various substituted analogs.
Scientific Research Applications
N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology: : The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological macromolecules.
-
Industry: : The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid exerts its effects involves its interaction with specific molecular targets. The cyclohexylidene ring provides steric protection, enhancing the compound’s stability and bioavailability. The allyloxycarbonyl group can be selectively removed under physiological conditions, releasing the active diaminopropionic acid moiety, which can then interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-Fmoc-L-2,3-diaminopropionic acid: Similar in structure but with a fluorenylmethyloxycarbonyl (Fmoc) group instead of an allyloxycarbonyl group.
N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-Boc-L-2,3-diaminopropionic acid: Contains a tert-butoxycarbonyl (Boc) group, offering different protection and deprotection properties.
Uniqueness
The unique combination of the cyclohexylidene ring and the allyloxycarbonyl group in N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid provides distinct advantages in terms of stability, reactivity, and bioavailability, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C17H24N2O6 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H24N2O6/c1-5-6-25-16(24)18-9-11(15(22)23)19-10(2)14-12(20)7-17(3,4)8-13(14)21/h5,11,20H,1,6-9H2,2-4H3,(H,18,24)(H,22,23) |
InChI Key |
UWXMDMFLORSRGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


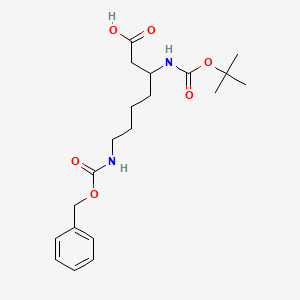
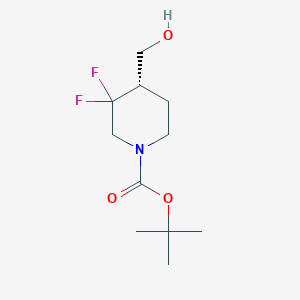
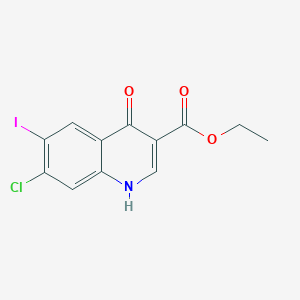

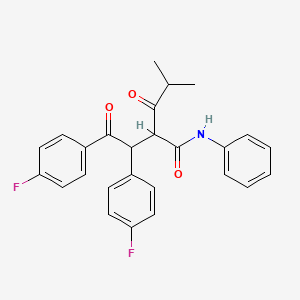
![Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12096081.png)
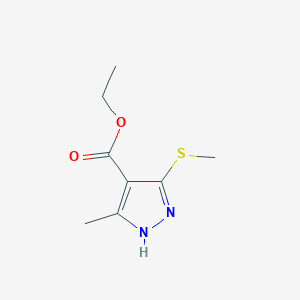
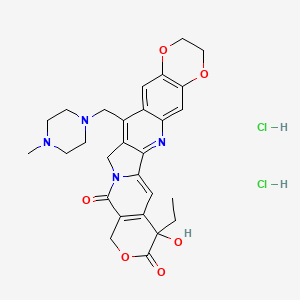
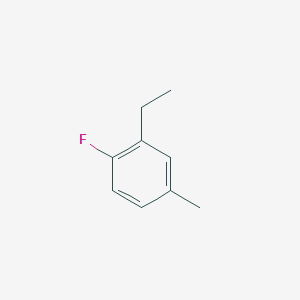
![(R)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride](/img/structure/B12096118.png)
![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B12096126.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)
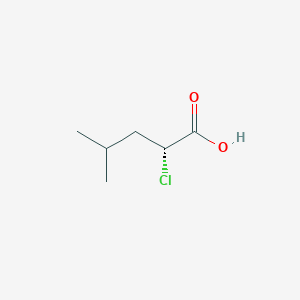
![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)
